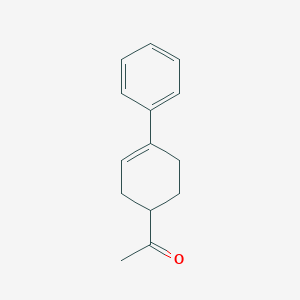

1-(4-Phenylcyclohex-3-en-1-yl)ethanone

Description

1-(4-Phenylcyclohex-3-en-1-yl)ethanone is a ketone derivative featuring a cyclohexene ring substituted with a phenyl group at position 4 and an acetyl group (ethanone) at position 1. The compound’s structure combines aromatic (phenyl) and alicyclic (cyclohexene) components, which influence its electronic and steric properties. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals or functional materials.

Properties

CAS No. |

21181-44-2 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(4-phenylcyclohex-3-en-1-yl)ethanone |

InChI |

InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3 |

InChI Key |

XMEYAWIZUPUTKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(=CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The specific diene and dienophile required for this synthesis are typically chosen based on the desired product structure .

Industrial Production Methods: While specific industrial production methods for 1-(4-Phenylcyclohex-3-en-1-yl)ethanone are not widely documented, the Diels-Alder reaction remains a common approach due to its efficiency in forming cyclohexene derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ethanone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols.

Substitution: Products may include halogenated compounds or other substituted derivatives.

Scientific Research Applications

1-(4-Phenylcyclohex-3-en-1-yl)ethanone has various applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Phenylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

4-Acetylcyclohexene (1-(cyclohex-3-en-1-yl)ethanone)

- Structure : Lacks the phenyl group present in the target compound.

- Synthesis : Prepared via Friedel-Crafts acylation or direct functionalization of cyclohexene derivatives.

- Properties : Reduced steric hindrance compared to the phenyl-substituted analog, leading to higher reactivity in electrophilic additions.

- Applications : Used as a precursor for fragrances and polymer modifiers .

1-(4-Bromocyclohex-3-en-1-yl)ethanone

- Structure : Bromine substituent at position 4 instead of phenyl.

- Synthesis : Halogenation of cyclohexene precursors followed by acetylation.

- Properties : Bromine enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Lower thermal stability compared to the phenyl analog due to weaker C–Br bonds .

1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone

- Structure : Methyl groups at positions 1 and 3.

- Properties : Increased steric bulk reduces reaction rates in nucleophilic substitutions. Methyl groups also elevate boiling point (∼230°C) compared to the phenyl analog (estimated ∼300°C) .

Aromatic Ring-Substituted Ethanones

1-(4-(4-Ethylphenoxy)phenyl)ethanone

- Structure: Phenoxy group at position 4 of the phenyl ring.

- Synthesis: Williamson ether synthesis, similar to methods described for 4-chlorobenzyl-substituted acetophenones .

- Applications: Intermediate in liquid crystal and surfactant synthesis. The ethoxy group improves solubility in nonpolar solvents compared to the phenylcyclohexene analog .

1-(2-Hydroxy-4-methoxyphenyl)ethanone

- Structure : Hydroxy and methoxy groups on the aromatic ring.

- Properties : Hydrogen-bonding capability enhances crystallinity (melting point ∼120°C). The electron-donating methoxy group directs electrophilic substitution to the ortho/para positions, contrasting with the phenylcyclohexene compound’s aliphatic reactivity .

1-(4-Hydroxy-3-[(phenylmethoxy)methyl]phenyl)ethanone

- Structure : Hydroxy and benzyloxymethyl substituents.

- Applications: Potential antioxidant or photostabilizer due to phenolic and ether functionalities. More polar than the target compound, impacting bioavailability .

Physicochemical and Computational Comparisons

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| 1-(4-Phenylcyclohex-3-en-1-yl)ethanone | C₁₄H₁₄O | 198.26 | Phenyl, cyclohexene | Electrophilic addition, Diels-Alder |

| 4-Acetylcyclohexene | C₈H₁₀O | 122.17 | Cyclohexene | High electrophilic reactivity |

| 1-(4-Bromocyclohex-3-en-1-yl)ethanone | C₈H₁₁BrO | 213.07 | Bromine | Cross-coupling reactions |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₃ | 166.17 | Hydroxy, methoxy | Hydrogen-bonding, UV absorption |

- Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional) predict the phenylcyclohexene compound’s stability, with exact exchange terms critical for accurate thermochemical data . The cyclohexene ring’s strain energy (∼5 kcal/mol) slightly destabilizes the molecule compared to fully saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.